molecular formula C17H22FNO3 B13162407 Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate CAS No. 1354951-71-5

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13162407
CAS No.: 1354951-71-5
M. Wt: 307.36 g/mol
InChI Key: BWDWDKRDUFJOCT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a fluoro-methylphenyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-fluoro-2-methylbenzonitrile, which is then subjected to a series of reactions to introduce the piperidine ring and the tert-butyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluoro-methylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro-methylphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperidine ring and tert-butyl ester group contribute to its overall stability and reactivity. These interactions can modulate various biological processes, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

1354951-71-5

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3

InChI Key

BWDWDKRDUFJOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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